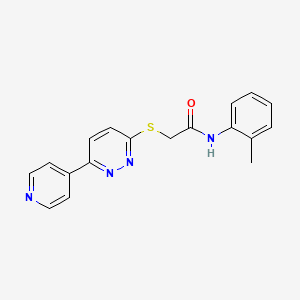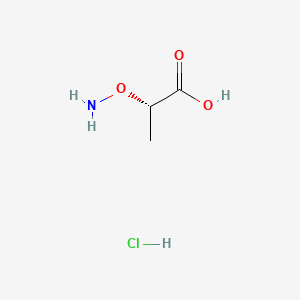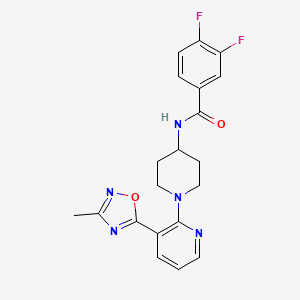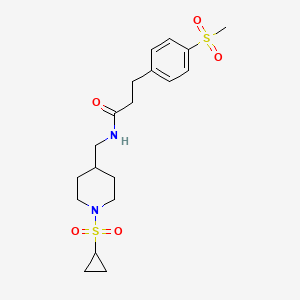![molecular formula C20H23ClFN3O2S B2818513 (2-Chloro-4-fluorophenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705184-78-6](/img/structure/B2818513.png)
(2-Chloro-4-fluorophenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2-Chloro-4-fluorophenyl)(4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)methanone” is a complex organic molecule that contains several functional groups, including a thiazole ring, a bipiperidinyl group, and a ketone group . It also contains fluorine and chlorine substituents on the phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds . It likely contains a central thiazole ring, with a 2-chloro-4-fluorophenyl group and a 4-(thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl group attached to it .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The thiazole ring, for example, is a heterocyclic compound that can participate in a variety of reactions . The ketone group can undergo reactions such as reduction, oxidation, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of fluorine and chlorine atoms could affect its reactivity and polarity .Aplicaciones Científicas De Investigación
Synthesis and Spectral Characterization
Recent studies have focused on the synthesis and characterization of compounds similar to the mentioned chemical, highlighting their potential in various applications. For instance, the synthesis of fluoro-substituted pyrazolyl benzoxazoles involved reacting specific precursors to form compounds further analyzed for biological activity, suggesting a methodology that could be applicable to the synthesis of the compound (Jadhav, Nikumbh, & Karale, 2015). Similarly, another study conducted spectral characterization and docking studies of thiazolyl methanone derivatives, aiming to understand their antibacterial activity, providing insights into the structural analysis and potential bioactive properties of such compounds (Shahana & Yardily, 2020).
Biological Activity and Potential Applications
The exploration of biological activities and the potential therapeutic applications of compounds with structural similarities to "(2-Chloro-4-fluorophenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone" has been a significant focus. Research has demonstrated various biological activities, such as antifungal and antibacterial properties, of novel synthesized compounds, indicating the potential for developing new therapeutic agents (Lv et al., 2013). Another study highlighted the synthesis of thiazolyl pyrazole and benzoxazole derivatives, characterized for their antibacterial activities, underscoring the importance of such compounds in medicinal chemistry and drug development (Landage, Thube, & Karale, 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O2S/c21-18-13-14(22)1-2-17(18)19(26)25-8-3-15(4-9-25)24-10-5-16(6-11-24)27-20-23-7-12-28-20/h1-2,7,12-13,15-16H,3-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVBTSFOEAWWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluorophenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2818430.png)
![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2818431.png)



![1-[2-(2,4-dimethylphenoxy)acetyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2818439.png)




![[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2818445.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2818448.png)
![Diethyl 3-methyl-5-[(3-nitrobenzoyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B2818452.png)